Comparative Hydrazine Substitution Pattern on MAO Inhibition Potency
Studies on monoamine oxidase (MAO) inhibitors demonstrate that benzyl hydrazine derivatives, which include the hydrazinylmethyl substructure of 4-(Hydrazinylmethyl)-2-methoxyphenol, exhibit more potent MAO inhibition compared to simple alkyl hydrazines [1]. While direct data for 4-(Hydrazinylmethyl)-2-methoxyphenol is not available, this class-level inference is supported by the finding that p-methylphenylhydrazine (MPH) showed selective and potent MAO inhibition [1]. In contrast, isonicotinic acid hydrazide (INH), a structurally distinct hydrazide, selectively inhibited diamine oxidase (DAO) with little effect on MAO, highlighting the critical role of the hydrazine substitution pattern [1].
| Evidence Dimension | MAO inhibition potency |
|---|---|
| Target Compound Data | Predicted to be potent based on benzyl hydrazine class |
| Comparator Or Baseline | p-Methylphenylhydrazine (MPH): selective and potent MAO inhibition; Isoniazid (INH): minimal MAO inhibition, selective for DAO |
| Quantified Difference | Qualitative difference in enzyme selectivity (MAO vs. DAO) based on hydrazine vs. hydrazide structure |
| Conditions | In vitro enzyme inhibition assays (historical data) |
Why This Matters
Understanding the class-level selectivity profile helps prioritize this compound for MAO-related research over non-selective hydrazine derivatives.
- [1] Matsumoto T, Horita A. Studies on monoamine oxidase. Report 2. p-Methylphenylhydrazine, a potent and selective monoamine oxidase inhibitor. Jpn J Pharmacol. 1960;9(2):159-168. View Source
